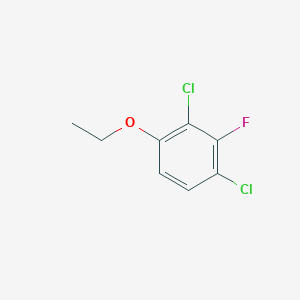
1,3-Dichloro-4-ethoxy-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-4-ethoxy-2-fluorobenzene is a halogenated aromatic compound with the molecular formula C8H7Cl2FO. It is known for its unique chemical properties and is used in various fields, including medical research, environmental research, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-4-ethoxy-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for similar compounds often involve the chlorination and fluorination of benzene derivatives. For example, the chlorination of 3-chloro-4-fluoronitrobenzene can yield 1,3-dichloro-4-fluorobenzene
化学反应分析
Types of Reactions
1,3-Dichloro-4-ethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction maintains the aromaticity of the benzene ring and involves the formation of a sigma-bond with an electrophile.
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium-catalyzed cross-coupling with organoboron reagents.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts and organoboron compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted aromatic compounds .
科学研究应用
Chemistry
In the field of organic chemistry, 1,3-Dichloro-4-ethoxy-2-fluorobenzene serves as an important intermediate for synthesizing more complex organic compounds. Its reactivity allows it to undergo several types of chemical reactions:
- Electrophilic Aromatic Substitution : This reaction involves the introduction of electrophiles into the benzene ring while maintaining its aromaticity.
- Suzuki–Miyaura Coupling : This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds, leading to various substituted aromatic compounds.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Electrophilic Aromatic Substitution | Maintains aromaticity; introduces electrophiles | Halogens (e.g., bromine), Lewis acids (e.g., AlCl3) |
| Suzuki–Miyaura Coupling | Forms carbon-carbon bonds using organoboron reagents | Palladium catalysts, organoboron compounds |
Biology
In biological research, this compound is studied for its interactions with biological pathways involving halogenated compounds. Its potential use in drug development is noteworthy:
- Pharmaceutical Development : The compound can be utilized in the synthesis of therapeutic agents targeting specific diseases.
- Biological Pathway Studies : It aids in understanding the effects of halogenated compounds on cellular processes.
Medicine
The compound's unique properties make it a candidate for developing pharmaceuticals. Studies indicate that halogenated aromatic compounds can exhibit antibacterial and anticancer activities:
- Antibacterial Activity : Research shows that similar halogenated compounds have demonstrated effectiveness against various bacterial strains.
- Anticancer Potential : Investigations into its derivatives reveal promising results in inhibiting cancer cell growth.
Industrial Applications
This compound is also utilized in industrial applications:
- Agrochemicals Production : It serves as a precursor for synthesizing pesticides and herbicides.
- Dyes and Pigments : The compound is used in producing various dyes due to its stable chemical structure.
Case Study 1: Antibacterial Properties
A study investigated the antibacterial activity of halogenated phenol derivatives similar to this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents .
Case Study 2: Anticancer Activity
Research on related compounds demonstrated their ability to induce apoptosis in cancer cells. Derivatives of this compound showed promising results against colon cancer cell lines through mechanisms involving cell cycle arrest and caspase activation .
作用机制
The mechanism of action of 1,3-Dichloro-4-ethoxy-2-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The specific molecular targets and pathways depend on the context of its use, such as in pharmaceuticals or industrial applications .
相似化合物的比较
Similar Compounds
1,3-Dichloro-4-fluorobenzene: Similar in structure but lacks the ethoxy group.
1,3-Dichloro-2-ethoxy-4-fluorobenzene: Similar but with different positioning of the ethoxy group.
2,4-Dichloro-1-fluorobenzene: Similar but with different positioning of the chlorine and fluorine atoms.
Uniqueness
1,3-Dichloro-4-ethoxy-2-fluorobenzene is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring, which can influence its reactivity and applications in various fields.
属性
IUPAC Name |
1,3-dichloro-4-ethoxy-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQAYFNMYFXXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













